
Osmium;scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium and scandium are two distinct elements that, when combined, form a unique compound with intriguing properties. Osmium is a dense, bluish-white metal known for its high melting point and resistance to corrosion. It belongs to the platinum group of metals and is often used in applications requiring durability and hardness . Scandium, on the other hand, is a rare earth metal with a silvery-white appearance. It is known for its lightweight and high melting point, making it valuable in various high-performance alloys .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of osmium and scandium compounds typically involves complex procedures due to the distinct chemical properties of each element. One common method is the direct combination of osmium and scandium metals under high-temperature conditions in an inert atmosphere to prevent oxidation. This process often requires temperatures exceeding 1000°C and the use of specialized equipment to handle the reactive nature of the elements .
Industrial Production Methods: Industrial production of osmium and scandium compounds is less common due to the rarity and cost of these elements. when produced, the process involves the extraction of osmium from platinum ores and scandium from minerals such as thortveitite. The extracted metals are then purified and combined under controlled conditions to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Osmium and scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Osmium, in particular, is known for its ability to form multiple oxidation states, ranging from -2 to +8 . Scandium typically exhibits a +3 oxidation state .
Common Reagents and Conditions: Common reagents used in reactions involving osmium and scandium compounds include oxygen, hydrogen, and halogens. For example, osmium reacts with oxygen to form osmium tetroxide (OsO₄), a highly volatile and toxic compound . Scandium reacts with halogens to form scandium halides, such as scandium chloride (ScCl₃) .
Major Products Formed: The major products formed from reactions involving osmium and scandium compounds include osmium tetroxide, scandium halides, and various organometallic complexes. These products are often used in catalysis, materials science, and other advanced applications .
Scientific Research Applications
Osmium and scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation . In biology and medicine, osmium compounds, such as osmium tetroxide, are used as staining agents in electron microscopy due to their ability to bind to lipids . Scandium compounds are used in the development of high-performance materials, such as scandium-aluminum alloys, which are valued for their strength and lightweight properties .
Mechanism of Action
The mechanism of action of osmium and scandium compounds varies depending on their specific application. For example, osmium tetroxide exerts its effects by binding to lipids and proteins, making it useful as a staining agent in microscopy . In catalysis, osmium and scandium compounds facilitate chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy required for the reaction .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to osmium and scandium include other transition metal and rare earth metal compounds, such as ruthenium, iridium, yttrium, and lanthanum compounds .
Uniqueness: Osmium and scandium compounds are unique due to their distinct chemical properties and applications. Osmium’s high density and multiple oxidation states make it valuable in catalysis and materials science, while scandium’s lightweight and high melting point make it ideal for high-performance alloys .
Properties
CAS No. |
12137-63-2 |
|---|---|
Molecular Formula |
Os2Sc |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
osmium;scandium |
InChI |
InChI=1S/2Os.Sc |
InChI Key |
JQUMYCNBNNZMKP-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Os].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


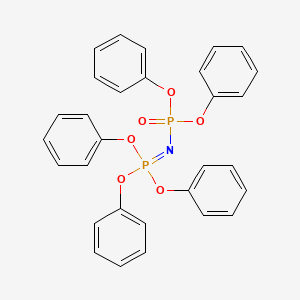
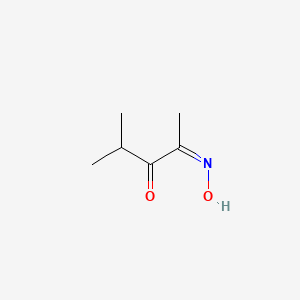
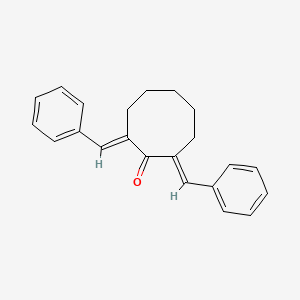
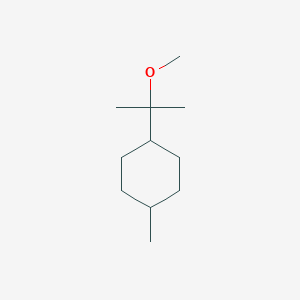
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
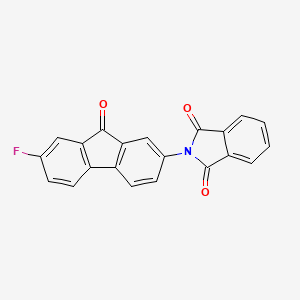
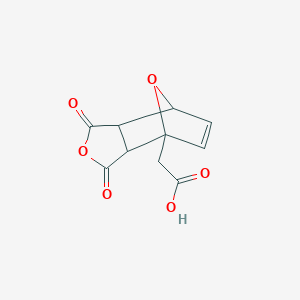
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
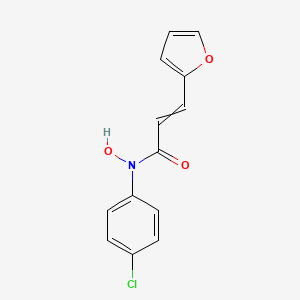
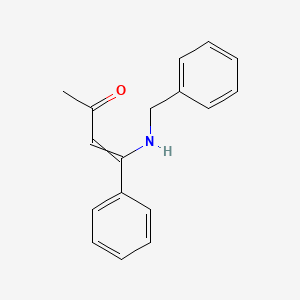
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)

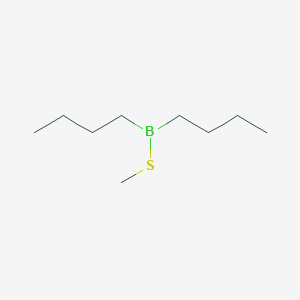
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
